molecular formula C23H23N3O2S B2691979 4-benzoyl-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392254-45-4

4-benzoyl-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2691979
CAS RN: 392254-45-4
M. Wt: 405.52
InChI Key: BAQLFAMPPIMAKT-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one you provided are often used in medicinal chemistry due to their potential biological activities . They usually contain a benzamide moiety, which is a common structural motif in many pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of carboxylic acids and amines . Another common method is the reductive amination, which is a popular approach in the pharmaceutical industry for C–N bond construction .


Molecular Structure Analysis

The molecular structure of these compounds often includes a benzamide moiety and a pyrazole ring . Pyrazole is a five-membered heterocycle containing two nitrogen atoms in adjacent positions .


Chemical Reactions Analysis

The chemical reactions involving these compounds often include oxidation and bromination . The benzylic C-H bonds are weaker than most sp3 hybridized C-H, making them more reactive .

Scientific Research Applications

Heterocyclic Synthesis and Structural Analysis

  • The study by Mohareb et al. (2004) outlines the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which are pivotal in yielding various derivatives including pyrazole and pyrazolopyrimidine, highlighting the compound's role in the development of diverse heterocyclic compounds Mohareb et al., 2004.
  • Elmagd et al. (2017) utilized thiosemicarbazide derivatives as precursors for synthesizing compounds with structures such as imidazole and 1,3,4-thiadiazole, indicating the versatility of related compounds in creating a broad range of heterocyclic compounds Elmagd et al., 2017.
  • Holzer et al. (2003) conducted 1H and 13C NMR spectroscopic investigations on derivatives of 4-benzoyl pyrazolone oxime, providing insights into the tautomeric structures and the stabilization by intramolecular hydrogen bonds, critical for understanding the structural dynamics of such compounds Holzer et al., 2003.

Biological Activity and Applications

  • Hebishy et al. (2020) described the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiavian influenza virus activity, highlighting the potential medicinal applications of such compounds Hebishy et al., 2020.
  • Kamal El-Dean et al. (2015) reported on the synthesis of thieno[2,3-c]pyrazole derivatives with various substituted groups, demonstrating significant antibacterial and anti-fungal activities, as well as high anti-inflammatory activity, suggesting the compound's utility in developing antimicrobial and anti-inflammatory agents Kamal El-Dean et al., 2015.

Material Science and Polymer Applications

  • Hsiao et al. (2000) synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units derived from related compounds, showing their solubility and thermal stability, which are essential properties for materials science applications Hsiao et al., 2000.

Mechanism of Action

The mechanism of action of these compounds often depends on their specific structure and the target they interact with. For example, some benzamide derivatives have been found to have anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Future Directions

The future directions in the research of these compounds could involve the design and synthesis of new derivatives with improved biological activities . The development of more efficient and green synthetic methods is also a key area of research .

properties

IUPAC Name

4-benzoyl-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c1-23(2,3)26-21(18-13-29-14-19(18)25-26)24-22(28)17-11-9-16(10-12-17)20(27)15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQLFAMPPIMAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

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